n-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide n-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10079046
InChI: InChI=1S/C11H9IN2O2/c1-7-6-10(14-16-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15)
SMILES: CC1=CC(=NO1)C(=O)NC2=CC=CC=C2I
Molecular Formula: C11H9IN2O2
Molecular Weight: 328.11 g/mol

n-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide

CAS No.:

Cat. No.: VC10079046

Molecular Formula: C11H9IN2O2

Molecular Weight: 328.11 g/mol

* For research use only. Not for human or veterinary use.

n-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide -

Specification

Molecular Formula C11H9IN2O2
Molecular Weight 328.11 g/mol
IUPAC Name N-(2-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C11H9IN2O2/c1-7-6-10(14-16-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15)
Standard InChI Key OOWXOJFCGNOOFN-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)NC2=CC=CC=C2I
Canonical SMILES CC1=CC(=NO1)C(=O)NC2=CC=CC=C2I

Introduction

Chemical Identity and Structural Properties

N-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide belongs to the isoxazole family, a heterocyclic aromatic compound featuring an oxygen and nitrogen atom in its five-membered ring. The molecular formula is C₁₁H₁₀IN₂O₂, with a molecular weight of 344.12 g/mol . Key structural features include:

  • 5-Methylisoxazole core: Enhances metabolic stability and lipophilicity, facilitating membrane permeability .

  • 3-Carboxamide group: Participates in hydrogen bonding with biological targets, a common pharmacophore in kinase inhibitors .

  • 2-Iodophenyl substituent: Introduces steric bulk and electron-deficient characteristics, which may enhance binding affinity to hydrophobic enzyme pockets.

The compound’s IUPAC name is 5-methyl-N-(2-iodophenyl)-1,2-oxazole-3-carboxamide, and its SMILES notation is CC1=CC(=NO1)C(=O)NC2=CC=CC=C2I. X-ray crystallography of analogous compounds reveals planar isoxazole rings with dihedral angles of 15–30° between the aryl and heterocyclic groups, optimizing π-π stacking interactions.

Synthesis and Structural Modification

Synthetic Routes

The synthesis of N-(2-iodophenyl)-5-methylisoxazole-3-carboxamide typically involves a multi-step strategy:

  • Isoxazole Core Formation: Cyclocondensation of β-keto esters with hydroxylamine yields 5-methylisoxazole-3-carboxylic acid, a precursor .

  • Amidation: Coupling the carboxylic acid with 2-iodoaniline via carbodiimide-mediated reactions (e.g., EDC/HOBt) forms the carboxamide bond.

  • Iodination: If the iodophenyl group is introduced post-synthesis, electrophilic aromatic substitution using iodine monochloride (ICl) achieves regioselective iodination at the ortho position.

Key Reaction Conditions:

  • Temperature: 70–100°C for amidation to prevent decarboxylation .

  • Catalysts: DMAP accelerates acylation, achieving yields >75%.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

Structural Analogs

Modifications to the parent structure alter pharmacological profiles:

CompoundModificationBiological Impact
5-Methylisoxazole-3-carboxamide No iodophenyl groupReduced target affinity
3-(2-Chlorophenyl) analogChlorine substitutionEnhanced antimicrobial activity
N-(5-Amido-2-methylphenyl) Methyl substitutionCSF-1R inhibition (IC₅₀ = 33 nM)

The iodophenyl group’s electronegativity and van der Waals radius (1.98 Å) improve interactions with hydrophobic enzyme subpockets compared to chlorine (1.75 Å).

Biological Activity and Mechanisms

Neuroinflammatory Modulation

Structurally related N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamides exhibit potent CSF-1R inhibition (IC₅₀ = 31–64 nM), suppressing microglial activation in Alzheimer’s models . While direct evidence for N-(2-iodophenyl)-5-methylisoxazole-3-carboxamide is lacking, molecular docking studies predict similar binding to CSF-1R’s ATP-binding pocket due to:

  • Hydrogen bonding: Carboxamide NH with Glu633 backbone .

  • Halogen bonding: Iodine with Phe634 π-system.

Pharmacokinetic Properties

Preliminary ADME data for analogs suggest:

  • Plasma stability: >90% remaining after 1 hour (human plasma) .

  • Microsomal metabolism: Moderate clearance (Cl = 15 mL/min/kg) .

  • Blood-brain barrier permeability: LogBB = −0.7, indicating limited CNS uptake .

Applications and Future Directions

Therapeutic Prospects

  • Neurodegenerative Diseases: CSF-1R inhibition could mitigate neuroinflammation in Alzheimer’s and Parkinson’s .

  • Oncology: Targeting tumor-associated macrophages via CSF-1R may enhance checkpoint inhibitor efficacy .

  • Antimicrobials: Iodine’s radical-generating capacity may combat drug-resistant pathogens.

Diagnostic Use

The iodine atom’s gamma-ray emission (364 keV) positions this compound as a SPECT imaging agent for tracking inflammation or microbial infections.

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